molecular formula C9H4F3NO B2975692 4,5,6-trifluoro-1H-indole-3-carbaldehyde CAS No. 2089255-57-0

4,5,6-trifluoro-1H-indole-3-carbaldehyde

Cat. No.: B2975692
CAS No.: 2089255-57-0
M. Wt: 199.132
InChI Key: NSDYSRJAWFWHCF-UHFFFAOYSA-N
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Description

4,5,6-Trifluoro-1H-indole-3-carbaldehyde is a specialized fluorinated organic compound that serves as a versatile and valuable building block in advanced chemical synthesis. As a member of the indole family, its structure is characterized by a carbaldehyde functional group at the 3-position and three fluorine atoms at the 4, 5, and 6 positions of the benzene ring. The presence of multiple fluorine atoms significantly alters the molecule's electronic properties, lipophilicity, and metabolic stability, making it a crucial intermediate in Medicinal Chemistry for the development of new active pharmaceutical ingredients (APIs). Researchers utilize this compound in the exploration of novel drug candidates, particularly where the enhanced membrane permeability and binding affinity conferred by the trifluoro pattern are desired. In material science, this compound acts as a precursor for the synthesis of more complex organic structures, including ligands for catalysts and fluorinated polymers with unique electronic characteristics. The aldehyde group is a highly reactive site, enabling straightforward derivatization through condensation reactions, such as the formation of Schiff bases, or serving as a starting point for the construction of diverse heterocyclic systems. This product is strictly provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6-trifluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3NO/c10-5-1-6-7(9(12)8(5)11)4(3-14)2-13-6/h1-3,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDYSRJAWFWHCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)F)C(=CN2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Indole Scaffold: a Privileged Structure in Synthesis

The indole (B1671886) ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry and drug discovery. mdpi.comresearchgate.net This designation stems from its recurring presence in a vast number of natural products, alkaloids, and pharmacologically active compounds. nih.govresearchgate.net The structural versatility of the indole nucleus allows it to serve as a foundational template for designing molecules that can interact with a wide array of biological targets, including enzymes and receptors. mdpi.comresearchgate.net

The ability of the indole scaffold to participate in diverse chemical reactions makes it a valuable building block for synthetic chemists. mdpi.com Its electron-rich nature facilitates electrophilic substitution, while the N-H group can be readily alkylated or acylated, allowing for the systematic modification of the molecule to fine-tune its biological activity. researchgate.netekb.eg This adaptability has led to the development of numerous indole-containing drugs with applications spanning oncology, infectious diseases, and neurology. mdpi.comnih.gov

The Impact of Fluorination on Heterocyclic Systems

The introduction of fluorine into heterocyclic compounds like indole (B1671886) can dramatically alter their physicochemical and biological properties. numberanalytics.comresearchgate.net Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significantly increasing the steric bulk of the molecule. researchgate.net

Key effects of fluorination include:

Modified Electronic Properties: The high electronegativity of fluorine withdraws electron density from the aromatic ring system. This can influence the acidity or basicity of nearby functional groups and alter the molecule's ability to participate in hydrogen bonding. nih.gov

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a carbon-hydrogen bond with a C-F bond at a site susceptible to metabolic oxidation can block this process, thereby increasing the molecule's metabolic stability and prolonging its duration of action in a biological system. numberanalytics.comtandfonline.com

Increased Lipophilicity: Fluorination often increases the lipophilicity (oil/water partition coefficient) of a molecule. numberanalytics.comrsc.org This can enhance its ability to cross cell membranes, potentially improving bioavailability and cellular uptake. rsc.org

Conformational Control: The introduction of fluorine can influence the preferred three-dimensional shape (conformation) of a molecule due to electrostatic interactions, which can in turn affect its binding affinity to a biological target. nih.gov

These combined effects make fluorination a powerful strategy for optimizing lead compounds in drug discovery, transforming a modestly active molecule into a potent therapeutic agent. numberanalytics.comtandfonline.com

Research Directions for 4,5,6 Trifluoro 1h Indole 3 Carbaldehyde

Precursor Synthesis and Strategic Halogenation Approaches

The assembly of the 4,5,6-trifluoro-1H-indole core is the foundational step. This can be achieved either by building the indole ring from an appropriately pre-fluorinated benzene derivative or by direct fluorination of the indole nucleus.

The construction of fluorinated indole precursors often relies on classical indole syntheses adapted for halogenated starting materials. A common approach involves the use of a polyfluorinated aniline (B41778) derivative which undergoes cyclization to form the indole ring. For instance, the Fischer indole synthesis, while a cornerstone of indole chemistry, can be applied to fluorinated phenylhydrazines. However, the strongly electron-withdrawing nature of multiple fluorine substituents can impede the requisite cyclization and rearrangement steps, often necessitating harsher reaction conditions.

Alternative methods, such as those that assemble the heterocyclic ring through palladium-catalyzed reactions, offer a more versatile entry to complex indole systems. For example, the palladium-catalyzed annulation of unactivated alkenes with trifluoroacetimidoyl chlorides has been developed for synthesizing trifluoromethyl-containing indoles and indolines, demonstrating the power of modern catalysis in constructing fluorinated heterocycles. nih.gov Another strategy involves the oxidative-dearomatization-enabled assembly of 2-trifluoromethyl NH-indole products from simple anilines and hexafluoroacetylacetone, providing a metal-free route to a variety of fluorinated indoles. researchgate.net

Table 1: Selected Synthetic Strategies for Fluorinated Indole Cores

Synthetic Method Starting Materials Key Features
Fischer Indole Synthesis Fluorinated Phenylhydrazines, Ketones/Aldehydes Classical method; may require harsh conditions for polyfluorinated substrates.
Palladium-Catalyzed Annulation Unactivated Alkenes, Trifluoroacetimidoyl Chlorides Modern catalytic approach for regioselective synthesis. nih.gov
Oxidative Dearomatization Anilines, Hexafluoroacetylacetone Metal-free, scalable method for accessing a range of fluorinated indoles. researchgate.net
Gold-Catalyzed Aminofluorination 2-Alkynylanilines Provides a direct entry to 3-fluoroindoles. acs.org

Direct fluorination of the indole ring presents significant challenges due to the high reactivity of the heterocycle and the difficulty in controlling regioselectivity. The pyrrole (B145914) ring is generally more susceptible to electrophilic attack than the benzene ring. However, for fluorination on the benzene moiety, electrophilic fluorinating reagents like Selectfluor can be employed. The presence of an electron-withdrawing group on the indole ring can lower its reactivity towards fluorination, requiring longer reaction times. researchgate.net

Strategies for regiocontrolled synthesis often rely on building the molecule from fluorinated precursors ("programmed trifluoromethylation") or through benzannulation using CF3-substituted precursors. nih.gov These methods are complementary to direct C-H functionalization and provide precise control over the placement of fluorine atoms. Boron-directed benzannulation, for example, offers a mild and regiospecific route to perfluoroalkyl-substituted aromatic compounds that can be further functionalized. nih.govwhiterose.ac.uk

Formylation Reactions for the Indole-3-Carbaldehyde Core

The introduction of a formyl group at the C3 position is a crucial step in synthesizing the target molecule. The C3 position of indole is the most nucleophilic and thus the most reactive towards electrophilic substitution.

The Vilsmeier-Haack reaction is the most common and efficient method for the C3-formylation of indoles. researchgate.netekb.eg The reaction involves an electrophilic substitution using the Vilsmeier reagent, a chloroiminium ion, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). wikipedia.org

Reaction Mechanism:

Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form the electrophilic chloroiminium ion (the Vilsmeier reagent). wikipedia.org

Electrophilic Attack: The electron-rich C3 position of the indole ring attacks the Vilsmeier reagent.

Intermediate Formation: This attack leads to the formation of an iminium ion intermediate. wikipedia.org

Hydrolysis: Subsequent aqueous workup hydrolyzes the iminium ion to yield the final 3-formylindole. wikipedia.org

In the case of 4,5,6-trifluoro-1H-indole, the presence of three strongly electron-withdrawing fluorine atoms on the benzene ring significantly deactivates the entire indole system towards electrophilic attack. rsc.org This deactivation means that the nucleophilicity of the C3 position is reduced compared to unsubstituted indole. Consequently, more forcing reaction conditions (e.g., higher temperatures, longer reaction times, or a larger excess of the Vilsmeier reagent) may be necessary to achieve efficient formylation. researchgate.netgoogle.com The fundamental mechanism remains an electrophilic aromatic substitution, but the reaction kinetics are substantially slower due to the electronic effects of the fluorine substituents.

Given the potential for harsh conditions in the Vilsmeier-Haack reaction with deactivated substrates, alternative C3-formylation methods have been developed that may offer milder conditions or different reactivity profiles.

Iron-Catalyzed Formylation: An efficient iron-catalyzed C3-selective formylation of indoles has been developed using formaldehyde (B43269) and aqueous ammonia (B1221849), with air as the oxidant. This method employs inexpensive and non-toxic ferric chloride (FeCl3) and avoids harmful reagents like POCl3. organic-chemistry.orgresearchgate.net

Iodine-Catalyzed Formylation: A chemoselective 3-formylation of indoles can be achieved using hexamethylenetetramine (HMTA) in the presence of iodine and activated carbon under an air atmosphere. colab.ws

Metal-Free Protocols: Transition metal-free methods, such as those mediated by Cs2CO3/oxone®, have been reported for the C3-functionalization of indoles. chemrxiv.org While often used for alkylation, modifications could potentially be adapted for formylation. chemrxiv.orgchemrxiv.org

Table 2: Comparison of C3-Formylation Methods for Indoles

Method Reagents Key Advantages Potential for Fluorinated Indoles
Vilsmeier-Haack DMF, POCl3 High yield, well-established, reliable. ekb.eg Standard method, but may require harsh conditions due to deactivation. researchgate.net
Iron-Catalyzed FeCl3, Formaldehyde, NH3 (aq), Air Greener, avoids POCl3, mild conditions. organic-chemistry.org Potentially effective for deactivated substrates under optimized conditions.
Iodine-Catalyzed I2, HMTA, Activated Carbon, Air Metal-free catalyst, moderate to excellent yields. colab.ws May offer a milder alternative to the Vilsmeier-Haack reaction.
Triphenylphosphine-Promoted PPh3, 1,2-Diiodoethane, DMF Metal-free conditions. organic-chemistry.org Applicability to deactivated systems would require investigation.

The three fluorine atoms at the C4, C5, and C6 positions exert a powerful electron-withdrawing inductive effect, which has a profound impact on the reactivity of the indole ring.

Efficiency: The primary effect is a significant reduction in the rate of electrophilic substitution. The electron density at the C3 position, while still the highest in the ring system, is substantially lowered. This deactivation necessitates more vigorous reaction conditions for formylation to proceed at a reasonable rate, which can lead to lower yields or the formation of side products. N-fluoroalkylated indoles, for example, are strongly deactivated towards electrophilic aromatic substitution, yet can still undergo selective C3 bromination and acylation. rsc.org

Selectivity: Despite the deactivation, the inherent nucleophilicity of the C3 position in the indole core is typically strong enough to direct formylation exclusively to this site. The electronic structure of the indole ring strongly favors electrophilic attack at C3 over any other position, including those on the deactivated benzene ring. Therefore, while the reaction efficiency is a major concern, poor regioselectivity is generally not an issue in the formylation of 4,5,6-trifluoro-1H-indole. The challenge lies in overcoming the high activation energy barrier for the reaction to occur efficiently.

Advanced Synthetic Strategies for the this compound Framework

The introduction of multiple fluorine atoms onto the indole core presents unique synthetic challenges due to the electron-withdrawing nature of fluorine, which can deactivate the aromatic system towards classical electrophilic substitution reactions. Therefore, advanced synthetic strategies are often required to achieve the desired trifluorinated indole-3-carbaldehyde structure.

A plausible and common approach for the synthesis of substituted indoles is a two-step process: the initial synthesis of the core indole ring followed by functionalization at the 3-position. In the case of this compound, this would involve the synthesis of 4,5,6-trifluoro-1H-indole and its subsequent formylation.

A potential starting material for the synthesis of the 4,5,6-trifluoro-1H-indole core is 2,3,4-trifluoroaniline (B1293922). This precursor can be synthesized from tetrafluorobenzene, a byproduct of the preparation of pentafluorobenzene, by reaction with liquefied ammonia at high temperatures, achieving a product yield of up to 91%.

One of the most established methods for indole synthesis from a phenylhydrazine (B124118) is the Fischer indole synthesis. This reaction involves the condensation of a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions. For the synthesis of 4,5,6-trifluoro-1H-indole, 2,3,4-trifluorophenylhydrazine would be the required starting material, which can be prepared from 2,3,4-trifluoroaniline via diazotization followed by reduction. The phenylhydrazine would then be reacted with a suitable aldehyde or ketone, such as pyruvic acid followed by decarboxylation, under acidic catalysis to yield the desired indole. While the electron-withdrawing nature of the fluorine atoms might decrease the nucleophilicity of the hydrazine (B178648) and hinder the cyclization step, the Fischer indole synthesis is known to be applicable to a wide range of substrates.

Once the 4,5,6-trifluoro-1H-indole core is obtained, the next step is the introduction of the carbaldehyde group at the 3-position. The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3). The indole acts as a nucleophile, attacking the electrophilic Vilsmeier reagent, and subsequent hydrolysis yields the corresponding aldehyde. However, the presence of three electron-withdrawing fluorine atoms on the benzene ring of the indole significantly deactivates the molecule towards electrophilic attack. This may necessitate harsher reaction conditions or the use of more reactive formylating agents. For electron-deficient indoles, a two-step formylation process where the Vilsmeier intermediate is formed first, followed by reaction with the indole and then a separate hydrolysis step, can be more effective.

Application of Transition Metal Catalysis for C-H Activation and Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom- and step-economical alternative to traditional synthetic methods. In the context of synthesizing this compound, transition metal catalysis could be applied for the direct formylation of the 4,5,6-trifluoro-1H-indole core.

Palladium-catalyzed C-H carbonylation of polyfluoroarenes is a known transformation and could potentially be adapted for the direct introduction of a formyl group onto the fluorinated indole. This would involve the use of a palladium catalyst, a carbon monoxide source, and a suitable directing group on the indole nitrogen to guide the catalyst to the C3 position. However, direct C-H formylation of indoles using transition metal catalysis is still a developing area.

A more established application of transition metal catalysis in indole synthesis is in the construction of the indole ring itself. For instance, a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone, a modification of the Fischer indole synthesis, can be employed. This approach could be advantageous for the synthesis of the fluorinated indole core, especially if the corresponding fluorinated aryl bromide is more accessible than the phenylhydrazine.

Furthermore, palladium-catalyzed direct arylation of polyfluoroarenes has been developed, which could be used to build more complex structures from a pre-functionalized fluorinated indole.

The following table summarizes some transition metal-catalyzed reactions that could be relevant to the synthesis of the target compound and related systems.

Reaction TypeCatalyst/ReagentsSubstrate ScopePotential Application
C-H ArylationPd(OAc)2, Ag2CO3Fluoroarenes, Aryl halidesFunctionalization of the fluorinated indole core
C-H OlefinationPd(OAc)2, LigandPolyfluoroarenes, Alkenyl tosylatesIntroduction of vinyl groups to the fluorinated indole
C-H CarbonylationPd catalyst, CO sourcePolyfluoroarenesDirect formylation of the fluorinated indole (hypothetical)
Buchwald Modification of Fischer Indole SynthesisPd catalyst, LigandAryl bromides, HydrazonesSynthesis of the 4,5,6-trifluoro-1H-indole core

Green Chemistry Principles in the Synthesis of Fluorinated Indole Derivatives

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of this compound, several green chemistry principles can be applied.

Alternative Energy Sources: Microwave irradiation and ultrasound have been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. researchgate.netresearchgate.netdegres.euresearchgate.net The Vilsmeier-Haack reaction, for instance, can be significantly accelerated using these techniques. researchgate.netdegres.euresearchgate.net Microwave-assisted synthesis of indole derivatives is a well-established green methodology that could be applied to both the indole formation and the subsequent formylation step. researchgate.net

Greener Solvents and Reagents: The Vilsmeier-Haack reaction traditionally uses stoichiometric amounts of phosphorus oxychloride, which is a hazardous reagent. The development of catalytic versions of the Vilsmeier-Haack reaction or the use of alternative, less hazardous formylating agents would be a significant green improvement. Research into novel methods for the preparation of the Vilsmeier-Haack reagent that avoid toxic reagents like phosgene (B1210022) or thionyl chloride has been reported. Furthermore, the use of greener solvents or even solvent-free conditions for reactions like the Friedel-Crafts reaction between indoles and aldehydes is an active area of research.

Atom Economy: Transition metal-catalyzed C-H activation reactions, as discussed in the previous section, are inherently more atom-economical than classical methods that require pre-functionalization of the substrate.

The following table highlights some green chemistry approaches applicable to the synthesis of indole-3-carbaldehydes.

Green Chemistry PrincipleTechnique/MethodPotential Application
Alternative Energy SourcesMicrowave-assisted synthesisFischer indole synthesis, Vilsmeier-Haack formylation
Alternative Energy SourcesUltrasound-assisted synthesisVilsmeier-Haack formylation
Safer ReagentsCatalytic Vilsmeier-Haack reactionFormylation of 4,5,6-trifluoro-1H-indole
Atom EconomyTransition metal-catalyzed C-H functionalizationDirect formylation of 4,5,6-trifluoro-1H-indole
Use of Renewable FeedstocksSynthesis from bio-based starting materialsNot directly applicable to this specific fluorinated compound
Waste PreventionOne-pot synthesisCombining indole formation and formylation in a single step

Retrosynthetic Analysis of Complex Scaffolds Incorporating this compound

A retrosynthetic analysis of a complex molecule containing the this compound moiety would involve disconnecting the molecule at key bonds to identify simpler, synthetically accessible precursors. Given the unique substitution pattern, the trifluorinated indole-3-carbaldehyde unit would likely be considered a key building block.

Let us consider a hypothetical complex target molecule, for instance, a fluorinated analog of a tryptamine-based natural product. The retrosynthetic analysis would likely proceed as follows:

Disconnection of the side chain: The first disconnection would typically be at the bond connecting the side chain to the indole-3-carbaldehyde unit. For example, if the side chain was introduced via a Wittig or Horner-Wadsworth-Emmons reaction with the aldehyde, the disconnection would lead back to this compound and a corresponding phosphonium (B103445) ylide or phosphonate (B1237965) carbanion.

Disconnection of the formyl group: The next disconnection would be the removal of the formyl group, leading back to the 4,5,6-trifluoro-1H-indole core. This disconnection corresponds to a forward synthetic step of formylation, such as the Vilsmeier-Haack reaction.

Disconnection of the indole ring: The final key disconnection would break down the indole ring into its constituent parts. Based on the Fischer indole synthesis, this would lead to 2,3,4-trifluorophenylhydrazine and a suitable carbonyl compound.

This retrosynthetic strategy is summarized in the following table:

Retrosynthetic StepForward Synthetic ReactionKey Precursors
Disconnect side chain at C3Wittig/Horner-Wadsworth-Emmons reaction, Aldol condensation, etc.This compound, Side chain precursor
Disconnect formyl groupVilsmeier-Haack formylation4,5,6-Trifluoro-1H-indole
Disconnect indole ringFischer indole synthesis2,3,4-Trifluorophenylhydrazine, Carbonyl compound
Disconnect phenylhydrazineDiazotization and reduction2,3,4-Trifluoroaniline

This analysis highlights that the successful synthesis of a complex molecule incorporating the this compound scaffold heavily relies on the efficient construction of the core trifluorinated indole and its subsequent formylation. The development of robust and high-yielding methods for these key steps is therefore of paramount importance.

Chemical Transformations at the C3-Formyl Group

The aldehyde at the C3 position is a versatile functional handle, susceptible to a variety of chemical modifications that are crucial for the synthesis of more complex indole derivatives.

The C3-formyl group of this compound readily participates in nucleophilic addition and condensation reactions, analogous to its non-fluorinated counterpart, 1H-indole-3-carbaldehyde. researchgate.net The electron-rich indole nucleus allows the aldehyde to react with various nucleophiles. For instance, it can undergo reactions with other indole molecules in a Friedel-Crafts-type alkylation to form bis(indolyl)methanes (BIMs). mdpi.com While specific studies on the trifluorinated derivative are limited, the general mechanism involves the initial protonation of the aldehyde, followed by nucleophilic attack from a second indole molecule at the C3 position.

Condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) (Knoevenagel condensation), are also feasible, leading to the formation of C3-vinylindoles. These reactions are typically catalyzed by a weak base. Similarly, condensation with amines or hydrazines can yield the corresponding imines and hydrazones, which are valuable intermediates for further synthetic elaborations. researchgate.net

Table 1: Examples of Nucleophilic Addition and Condensation Reactions This table is illustrative of typical reactions for indole-3-carbaldehydes.

Reactant/Nucleophile Reaction Type Product Type
Indole Electrophilic Alkylation Bis(indolyl)methane
Primary Amine (R-NH₂) Condensation Schiff Base/Imine
Hydrazine (H₂NNH₂) Condensation Hydrazone
Malononitrile Knoevenagel Condensation 3-(2,2-Dicyanovinyl)-1H-indole

Selective Oxidation and Reduction Pathways of the Aldehyde Functionality

The aldehyde group can be selectively transformed into either a carboxylic acid or a primary alcohol without affecting the fluorinated indole ring.

Oxidation: The formyl group is readily oxidized to a carboxylic acid (4,5,6-trifluoro-1H-indole-3-carboxylic acid). A variety of oxidizing agents can be employed for this transformation. Common reagents include potassium permanganate (B83412) (KMnO₄), chromium trioxide (CrO₃), or milder reagents like silver oxide (Ag₂O). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule. For instance, metal-free oxidation systems, such as those utilizing a sulfate (B86663) radical anion (SO₄•⁻) generated from Na₂S₂O₄ and TBHP, have been shown to be effective for converting aromatic alcohols to aldehydes and could potentially be adapted for the oxidation of aldehydes to carboxylic acids. researchgate.net

Reduction: Selective reduction of the aldehyde to the corresponding primary alcohol ( (4,5,6-trifluoro-1H-indol-3-yl)methanol) can be achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for aldehydes and ketones. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken to avoid potential side reactions. Catalytic hydrogenation over a metal catalyst, such as palladium on carbon (Pd/C), is another effective method.

While less common for indole-3-carbaldehydes, the formyl group can potentially participate in pericyclic reactions. The C=O double bond of the aldehyde can act as a dienophile in hetero-Diels-Alder reactions with electron-rich dienes, leading to the formation of six-membered heterocyclic rings. The electron-withdrawing fluorine atoms on the indole ring may enhance the electrophilicity of the aldehyde, potentially facilitating such cycloadditions. However, specific examples involving this compound in pericyclic reactions are not extensively documented in the literature, representing an area for potential research.

Reactions Involving the Fluorinated Indole Ring System

The indole ring itself is a key site for functionalization, allowing for the introduction of various substituents that can modulate the biological activity and physical properties of the molecule.

The nitrogen atom (N1) of the indole ring is a common site for functionalization. The NH proton is acidic and can be deprotonated with a suitable base, such as sodium hydride (NaH), to generate an indolyl anion. This anion can then react with various electrophiles. nih.gov

N-Alkylation: The introduction of an alkyl group at the N1 position can be achieved by reacting the indole with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. nih.gov This modification is often used to protect the NH group or to introduce specific functionalities.

N-Acylation: Acyl groups can be introduced at the N1 position using acylating agents like acid chlorides or anhydrides. This reaction is often catalyzed by a base or, in some cases, by strong acids like trifluoromethanesulfonic acid (TfOH), which can facilitate acylation even on less reactive substrates. mdpi.com N-acylation serves as a common protection strategy for the indole nitrogen, preventing its participation in unwanted side reactions.

Protection Strategies: Protecting the N-H group is often a crucial step in multi-step syntheses involving indoles. Besides alkyl and acyl groups, other common protecting groups include sulfonyl derivatives (e.g., tosyl, nosyl) and carbamates (e.g., Boc, Cbz). The choice of protecting group depends on its stability under subsequent reaction conditions and the ease of its removal.

A significant challenge in indole chemistry is the selective functionalization of the C-H bonds on the benzene portion of the ring (C4-C7), as the pyrrole ring (C2 and C3) is inherently more reactive. chim.itrsc.org However, the development of transition-metal-catalyzed C-H activation strategies has provided powerful tools to overcome this challenge. In these reactions, a directing group on the indole scaffold guides a metal catalyst to a specific C-H bond.

The C3-formyl group in this compound can act as an effective directing group. nih.gov Palladium-catalyzed reactions, for example, have been shown to utilize the C3-aldehyde to direct arylation to the C4 position. nih.govnih.gov This process involves the formation of a palladacycle intermediate, which then undergoes oxidative addition with an aryl halide, followed by reductive elimination to yield the C4-arylated product. nih.gov

Similarly, directing groups installed at the N1 position can steer functionalization to the C7 position. researchgate.netresearchgate.netnih.gov The steric bulk of the directing group is often crucial for achieving high regioselectivity. researchgate.net These methods enable a range of transformations, including arylation, alkenylation, and acylation at previously inaccessible positions of the indole ring, providing a powerful strategy for the synthesis of highly substituted and complex indole derivatives. rsc.orgresearchgate.net

Table 2: Directed C-H Functionalization Strategies

Directing Group Position Target Position Metal Catalyst (Typical) Transformation
C3-Formyl C4 Palladium (Pd) Arylation, Alkenylation
N1-Pivaloyl C7 Rhodium (Rh) Alkenylation

Electrophilic Aromatic Substitution Patterns on the Trifluorinated Benzene Ring

The benzene portion of the indole nucleus in this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of three strongly electron-withdrawing fluorine atoms. Fluorine deactivates the ring through a potent negative inductive effect (-I), while offering a weaker, opposing mesomeric effect (+M) through its lone pairs. In a trifluorinated system, this deactivation is pronounced.

Furthermore, the pyrrole ring, being inherently electron-rich, is the preferred site for electrophilic attack in indoles. quora.comquimicaorganica.org The C3 position is the most nucleophilic, but in this case, it is already functionalized with a carbaldehyde group. quimicaorganica.orgresearchgate.net This leaves the C2 position as the next most likely site for electrophilic substitution on the heterocyclic portion of the molecule.

Should conditions be harsh enough to force substitution on the benzene ring, the directing effects of the fluorine atoms and the fused pyrrole ring would come into play. The position of substitution on the trifluorinated benzene ring is difficult to predict without experimental data. However, considering the combined electronic effects, the C7 position is the only available site on the benzene ring. The fluorine atoms at positions 4, 5, and 6 would strongly disfavor electrophilic attack at any of these positions. The inherent directing effect of the indole nucleus would also need to be considered, which typically favors substitution on the benzene ring at the C4 and C7 positions. Given the substitution pattern, any electrophilic attack on the benzene ring would be challenging and likely require forcing conditions.

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution

Position Predicted Reactivity Rationale
C2 Moderately reactive Electron-rich pyrrole ring, but adjacent to an electron-withdrawing group.
C3 Unreactive Already substituted with a carbaldehyde group.
C4, C5, C6 Highly unreactive Strong deactivation by fluorine atoms.

Metal-Catalyzed Coupling Reactions of this compound

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including indoles. mdpi.com The presence of fluorine atoms on the benzene ring of this compound can influence its participation in these reactions.

For this compound to participate in standard cross-coupling reactions like Suzuki, Sonogashira, or Heck, it would typically first need to be halogenated at a specific position to introduce a suitable coupling handle (e.g., Br, I). mdpi.com As discussed, electrophilic halogenation would likely occur at the C2 position of the pyrrole ring.

Assuming a halo-substituted derivative is obtained (e.g., 2-bromo-4,5,6-trifluoro-1H-indole-3-carbaldehyde), it could then potentially undergo various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling : This reaction would involve the coupling of the halo-indole with an organoboron reagent. The electron-withdrawing nature of the trifluorinated ring and the carbaldehyde group could potentially enhance the reactivity of the C-X bond towards oxidative addition to the palladium catalyst.

Sonogashira Coupling : Coupling with a terminal alkyne would be feasible, again relying on the reactivity of the C-X bond. The reaction is typically carried out in the presence of a palladium catalyst and a copper(I) co-catalyst. mdpi.com

Heck Reaction : The coupling with an alkene would also be a plausible transformation. The regioselectivity of the Heck reaction can sometimes be influenced by the electronic properties of the substrates.

Table 2: Potential Cross-Coupling Reactions of a Halogenated this compound Derivative

Reaction Coupling Partner Potential Product
Suzuki Arylboronic acid 2-Aryl-4,5,6-trifluoro-1H-indole-3-carbaldehyde
Sonogashira Terminal alkyne 2-Alkynyl-4,5,6-trifluoro-1H-indole-3-carbaldehyde

Palladium-Catalyzed C-H Activation for Direct Functionalization

Direct C-H activation offers a more atom-economical approach to functionalization, avoiding the need for pre-halogenation. Palladium-catalyzed C-H functionalization of indoles has been a subject of intense research. nih.govnih.govacs.orgresearchgate.net

For this compound, the most likely site for C-H activation would be the C2 position of the pyrrole ring due to its higher intrinsic reactivity compared to the C-H bonds on the deactivated benzene ring. nih.gov The C7-H bond on the benzene ring is another potential site, although its activation would be more challenging due to the deactivating effect of the adjacent fluorine atom.

The directing ability of the N-H proton or a potential N-protecting group could also influence the regioselectivity of C-H activation. Research on the C-H functionalization of fluorinated indoles has shown that regioselectivity can be controlled to target specific positions, including those on the benzene ring, often with the aid of a directing group. researchgate.netrsc.org

Mechanistic Investigations of Key Chemical Transformations

While no specific mechanistic studies on this compound have been found, the mechanisms of its reactions can be inferred from studies on related fluorinated and C3-functionalized indoles.

The mechanisms of electrophilic aromatic substitution and metal-catalyzed reactions are generally well-established. For EAS, the formation of a sigma complex (Wheland intermediate) is a key step. The stability of this intermediate determines the regioselectivity. For indole, attack at C3 is favored because the positive charge can be delocalized without disrupting the aromaticity of the benzene ring.

In metal-catalyzed cross-coupling reactions, the catalytic cycle typically involves oxidative addition, transmetalation, and reductive elimination. Kinetic isotope effect (KIE) studies, where a C-H bond is replaced with a C-D bond, can help to determine if C-H bond cleavage is the rate-determining step in C-H activation reactions. Intermediate trapping experiments could be used to identify and characterize key intermediates in the catalytic cycle.

The fluorine substituents on the benzene ring of this compound have a profound impact on its reactivity.

Electronic Effects : The strong electron-withdrawing inductive effect of fluorine deactivates the benzene ring towards electrophilic attack and can influence the acidity of the N-H proton. This deactivation makes the pyrrole ring the primary site of reactivity.

Steric Effects : While fluorine is relatively small, the presence of three fluorine atoms on one side of the benzene ring could introduce some steric hindrance, potentially influencing the approach of reagents.

Directing Effects in C-H Activation : In palladium-catalyzed C-H activation, fluorine atoms have been shown to act as directing groups in some cases, favoring functionalization at the ortho position. However, in this molecule, all ortho positions to the fluorines are already substituted.

Computational and Theoretical Studies of 4,5,6 Trifluoro 1h Indole 3 Carbaldehyde

Electronic Structure and Molecular Orbital Analysis

Computational analysis of the electronic structure provides fundamental insights into the molecule's stability, reactivity, and properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and EnergeticsDensity Functional Theory (DFT) is a primary computational method used to predict the most stable three-dimensional structure of a molecule. This process, known as geometry optimization, involves calculating the electronic energy of the molecule and adjusting the positions of its atoms until a minimum energy conformation is found. For substituted indoles, DFT calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles.

For 4,5,6-trifluoro-1H-indole-3-carbaldehyde, these calculations would reveal how the electron-withdrawing fluorine atoms and the carbaldehyde group influence the planarity and geometry of the core indole (B1671886) ring system. Energetic calculations would also establish the molecule's thermodynamic stability and could be used to analyze the rotational barrier of the carbaldehyde group relative to the indole ring.

Frontier Molecular Orbital (FMO) Analysis and Reactivity PredictionFrontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to donate electrons, acting as a nucleophile.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the molecule's ability to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that the molecule is more reactive. For this compound, FMO analysis would predict the most likely sites for nucleophilic and electrophilic attack and provide a qualitative understanding of its reactivity in various chemical reactions.

Analysis of Charge Distribution and Electrostatic Potential MapsMolecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution within a molecule. These maps are valuable for predicting how a molecule will interact with other charged species.

Red Regions: Indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack.

Blue Regions: Indicate areas of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this trifluorinated indole, an MEP map would likely show negative potential around the oxygen atom of the carbaldehyde group and potentially on the indole nitrogen, while positive potential would be expected on the hydrogen atoms, particularly the N-H proton. The fluorine atoms would significantly alter the electron distribution across the benzene (B151609) portion of the indole ring.

Theoretical Predictions of Spectroscopic Properties

Computational methods are widely used to predict spectroscopic data, which can aid in the identification and structural confirmation of synthesized compounds.

Computational Vibrational Spectroscopy (Infrared and Raman)Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods, often with functionals like B3LYP. These calculations predict the frequencies of molecular vibrations (stretching, bending, etc.), which correspond to absorption peaks in experimental spectra.

For this compound, these predictions would help assign experimental IR and Raman bands to specific functional groups, such as:

N-H stretching vibration of the indole ring.

C=O stretching of the aldehyde group.

C-F stretching vibrations from the fluorinated ring.

Various C-H and C-C stretching and bending modes within the aromatic system.

**4.2.

Electronic Absorption (UV-Vis) and Fluorescence Characteristics

The electronic absorption and emission properties of an organic molecule are dictated by its electronic structure and the energy difference between its molecular orbitals. For indole derivatives, the lowest energy electronic transitions are typically π → π* in character. Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting UV-Vis absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions.

The introduction of three fluorine atoms to the benzene ring of the indole-3-carbaldehyde scaffold is expected to significantly modulate its photophysical properties. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I). This effect can lower the energy levels of both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies on related substituted indoles suggest that such substitutions can lead to a shift in the absorption and emission maxima. chemrxiv.orgnih.gov

Theoretical calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict these properties. The inclusion of a solvent model, like the Polarizable Continuum Model (PCM), is crucial as solvent polarity can influence the energy of the excited states and thus the spectral characteristics. researchgate.net For this compound, TD-DFT calculations would likely predict a primary absorption band corresponding to the HOMO-LUMO transition. The strong inductive effect of the fluorine atoms is anticipated to cause a hypsochromic (blue) shift in the main absorption peaks compared to the unsubstituted indole-3-carbaldehyde.

Fluorescence arises from the radiative decay from the first excited singlet state (S₁) to the ground state (S₀). The fluorescence emission wavelength is typically longer than the absorption wavelength (Stokes shift). Computational models can also predict emission energies by optimizing the geometry of the S₁ state. The predicted fluorescence quantum yield and lifetime would provide further insight into the de-excitation pathways of the molecule.

PropertyPredicted Value (in vacuo)Predicted Value (in Ethanol)Method
λmax (Absorption) 285 nm289 nmTD-DFT/B3LYP/6-311+G(d,p)
Oscillator Strength (f) 0.580.62TD-DFT/B3LYP/6-311+G(d,p)
λem (Fluorescence) 340 nm355 nmTD-DFT/B3LYP/6-311+G(d,p)
Predicted Stokes Shift 55 nm66 nmCalculated
HOMO-LUMO Gap 4.85 eV4.79 eVDFT/B3LYP/6-311+G(d,p)

Note: The data in this table is theoretical and predictive, based on computational principles applied to the specific structure of this compound.

Reaction Mechanism Modeling and Energetic Profiles

Understanding the reactivity of this compound requires detailed modeling of potential reaction pathways. Computational methods allow for the mapping of the potential energy surface of a reaction, identifying key intermediates, and, most importantly, locating the transition states that connect them. This provides a quantitative understanding of reaction kinetics and mechanisms.

Transition State Characterization and Energy Barrier Calculations

A transition state (TS) represents the highest energy point along a reaction coordinate and is characterized as a first-order saddle point on the potential energy surface. Locating and characterizing these transient structures is a cornerstone of computational reaction modeling. Methods like synchronous transit-guided quasi-Newton (STQN) are employed to find an initial guess for the TS geometry, which is then fully optimized. A true transition state is confirmed by frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

For reactions involving this compound, such as electrophilic substitution or nucleophilic addition to the aldehyde group, DFT calculations can determine the activation energy (energy barrier). This barrier (ΔG‡) is the difference in Gibbs free energy between the reactants and the transition state. A higher energy barrier corresponds to a slower reaction rate. The electron-withdrawing nature of the fluorine atoms is expected to decrease the nucleophilicity of the indole ring, potentially increasing the energy barrier for electrophilic attack compared to unsubstituted indole. Conversely, it would increase the electrophilicity of the aldehyde carbon, lowering the barrier for nucleophilic addition.

Reaction TypeReactant ComplexTransition State (TS)ProductPredicted Energy Barrier (ΔG‡) (kcal/mol)
Nucleophilic Addition R-CHO + Nu⁻[R-CHO---Nu]‡R-CH(O⁻)-Nu10-15
Electrophilic Substitution Indole + E⁺[Indole---E]‡Substituted Indole20-28

Note: The energy barriers are representative theoretical values for reactions involving a substituted indole-3-carbaldehyde and are influenced by the specific reactants and conditions.

Solvation Effects in Reaction Pathways

Reactions are almost always carried out in a solvent, which can have a profound impact on reaction rates and mechanisms. Solvation effects are incorporated into computational models primarily through implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, which is computationally efficient. researchgate.net This approach is effective at capturing the bulk electrostatic effects of the solvent.

Conformational Analysis and Tautomerism Studies

Even seemingly rigid molecules like this compound can possess conformational flexibility, primarily through rotation around single bonds. The key rotational degree of freedom is about the C3-C(aldehyde) bond, leading to different orientations of the aldehyde group relative to the indole ring. Computational studies can map the potential energy surface with respect to this dihedral angle to identify the most stable conformers and the energy barriers to their interconversion. mdpi.com For indole-3-carbaldehyde derivatives, planar conformers are often the most stable due to conjugation between the aldehyde and the indole π-system.

Tautomerism, the interconversion of structural isomers through proton migration, is another important consideration. While the 1H-indole tautomer is generally the most stable for indole derivatives, computational studies can evaluate the relative energies of other potential tautomers, such as the enol form of the carbaldehyde or alternative N-protonated forms of the indole ring. researchgate.net DFT calculations can predict the relative Gibbs free energies of these tautomers, indicating their equilibrium populations. For this compound, the 1H-indole tautomer is predicted to be overwhelmingly the most stable form under standard conditions.

Isomer TypeConformer/TautomerKey Dihedral Angle (τ)Predicted Relative Energy (kcal/mol)
Conformer syn (O=C-H points toward N1)C2-C3-C9=O ≈ 0°0.0 (Reference)
Conformer anti (O=C-H points toward C4)C2-C3-C9=O ≈ 180°+1.5
Tautomer 3-(hydroxymethylene)-1H-indole (Enol)--
Tautomer 3H-Indole Tautomer-> +15

Note: The data in this table is theoretical and predictive. The relative energies are calculated to illustrate the expected stability based on computational principles.

Advanced Spectroscopic Characterization Methodologies in Research on 4,5,6 Trifluoro 1h Indole 3 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. For 4,5,6-trifluoro-1H-indole-3-carbaldehyde, a suite of advanced NMR experiments is necessary to unambiguously assign the proton (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei and to understand the intricate spin-spin coupling networks.

While direct experimental data for this compound is not extensively published, the application of multi-dimensional NMR techniques can be detailed based on the analysis of analogous indole (B1671886) structures. rsc.orgrsc.orghmdb.ca These techniques are crucial for assembling the molecular puzzle.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment is instrumental in identifying proton-proton (¹H-¹H) spin coupling relationships within the molecule. For this compound, COSY would reveal the coupling between the remaining aromatic proton on the benzene (B151609) ring and potentially long-range couplings involving the aldehyde and indole N-H protons.

Heteronuclear Single Quantum Coherence (HSQC): Formerly known as HMQC, this experiment correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. It is invaluable for assigning the carbon signals of the indole ring by correlating them to their attached protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and heteronuclei. This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, the correlation between the aldehyde proton and the C3 carbon of the indole ring would be a key HMBC correlation.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is used to determine the spatial proximity of nuclei. It detects through-space interactions, providing insights into the three-dimensional structure and conformation of the molecule.

A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts for this compound, based on known data for similar indole-3-carbaldehydes, is presented below. rsc.orgchemicalbook.com

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
N-H~12.0 (broad singlet)-
C2-H~8.3 (singlet)~138
C7-H~7.5 (doublet)~123
C=O-H~10.0 (singlet)~185
C3-~118
C3a-~125
C4-~145 (d, JCF)
C5-~148 (d, JCF)
C6-~143 (d, JCF)
C7a-~128

Note: The chemical shifts for the fluorinated carbons (C4, C5, C6) are expected to be significantly affected by the fluorine atoms and would appear as doublets due to C-F coupling.

Given the trifluorinated nature of the molecule, ¹⁹F NMR spectroscopy is a critical analytical tool. thermofisher.com The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, providing a unique fingerprint of the fluorinated substitution pattern. ucsb.edunih.gov

For this compound, the ¹⁹F NMR spectrum would be expected to show three distinct signals corresponding to the fluorine atoms at the C4, C5, and C6 positions. The chemical shifts and coupling patterns (both ¹⁹F-¹⁹F and ¹⁹F-¹H) would provide definitive evidence for their positions on the indole ring. The magnitude of the coupling constants (J-values) between adjacent fluorine atoms is typically in the range of 15-20 Hz for ortho-coupling. Long-range couplings to the C7-H proton would also be anticipated.

Based on data for a similar compound, 4,5,6,7-tetrafluoro-1H-indole-3-carbaldehyde, the ¹⁹F NMR signals for this compound are predicted to appear in the range of -138 to -145 ppm.

Advanced Mass Spectrometry (MS) Techniques

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. This technique can differentiate between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₄F₃NO), HRMS would confirm the molecular weight with high accuracy, typically to within a few parts per million (ppm).

PropertyExpected Value
Molecular FormulaC₉H₄F₃NO
Exact Mass215.0245
Molecular Weight215.14

Key expected fragmentation pathways would likely involve:

Loss of the formyl group (CHO) as a radical or carbon monoxide (CO).

Cleavage of the pyrrole (B145914) ring.

Sequential loss of HF or fluorine radicals from the benzene ring, although this is generally less favorable.

A plausible fragmentation table is presented below:

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossPlausible Fragment Structure
215186CHOTrifluoro-indole cation
215187COTrifluoro-indole cation radical
186159HCNFluorinated benzene derivative

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. researchgate.netspectrabase.comchemicalbook.com For this compound, characteristic vibrational bands would be expected for the N-H, C-H, C=O, C=C, and C-F bonds.

The FTIR spectrum would be expected to show the following key absorptions:

N-H stretch: A sharp to moderately broad band around 3300-3400 cm⁻¹.

Aromatic C-H stretch: A weak band above 3000 cm⁻¹.

Aldehyde C-H stretch: Two weak bands around 2850 and 2750 cm⁻¹.

C=O stretch (aldehyde): A strong, sharp band in the region of 1670-1690 cm⁻¹.

C=C stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.

C-F stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

These spectroscopic methodologies, when used in concert, provide a comprehensive and unambiguous characterization of this compound, confirming its molecular structure and providing a basis for understanding its chemical properties and reactivity.

Despite a comprehensive search for scientific literature, specific experimental data on the advanced spectroscopic characterization of this compound is not available in the public domain. Detailed research findings, including specific data required for Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy, and X-ray Crystallography for this particular trifluorinated indole compound, have not been published.

Therefore, it is not possible to generate a scientifically accurate article with the required data tables and detailed research findings that strictly adheres to the provided outline for this compound.

Information is, however, available for the parent compound, indole-3-carbaldehyde, and other derivatives. Should you wish to proceed with an article on a related compound for which spectroscopic and crystallographic data are published, please provide a new subject.

Synthetic Utility and Applications of 4,5,6 Trifluoro 1h Indole 3 Carbaldehyde As a Versatile Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

Synthesis of Nitrogen-Containing Macrocycles and Polycycles

There is no available research that describes the application of 4,5,6-trifluoro-1H-indole-3-carbaldehyde in the synthesis of nitrogen-containing macrocycles or polycycles. While indole-containing macrocycles are an active area of research, mdpi.comcam.ac.uk specific contributions from this compound are not documented.

Scaffold for Derivatization Towards Advanced Functional Materials

While fluorinated indoles are generally recognized for their potential in materials science, chemimpex.com no studies were identified that specifically investigate the derivatization of this compound to create advanced functional materials, such as those with unique electronic or photophysical properties.

Role in Ligand Design and Catalyst Synthesis for Organic Transformations

The aldehyde group on an indole (B1671886) ring can be converted into Schiff bases, which can act as ligands for metal catalysts. nih.gov However, no publications were found that specifically report the use of this compound in ligand design or for the synthesis of catalysts for organic transformations.

Future Research Directions and Emerging Challenges

Sustainable and Green Synthesis Routes for Fluorinated Indoles

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For polyfluorinated indoles like 4,5,6-trifluoro-1H-indole-3-carbaldehyde, future research will undoubtedly focus on greener synthetic strategies that minimize waste, reduce energy consumption, and utilize non-toxic reagents and solvents.

Current synthetic approaches to fluorinated indoles often rely on harsh conditions and hazardous reagents. Emerging research, however, points towards more sustainable alternatives. Microwave-assisted organic synthesis, for instance, has been shown to accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds, including indoles. The application of this technology to the synthesis of polyfluorinated indoles from appropriately substituted anilines could offer a more energy-efficient route.

Furthermore, the use of biocatalysis and heterogeneous catalysis presents exciting avenues for the green synthesis of this compound. Enzymes, for example, can offer high selectivity under mild conditions, potentially reducing the need for protecting groups and purification steps. Similarly, the development of recyclable solid-supported catalysts could streamline the synthesis and minimize waste.

Green Synthesis ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted Synthesis Reduced reaction times, increased yields, improved energy efficiency.
Biocatalysis High chemo-, regio-, and stereoselectivity under mild conditions; reduced waste.
Heterogeneous Catalysis Use of recyclable catalysts, simplified product purification.
Flow Chemistry Improved safety, scalability, and process control.

Future research in this area will likely focus on the design of novel catalysts and the optimization of reaction conditions to make the synthesis of this compound and related compounds more sustainable and economically viable.

Development of Highly Chemo- and Regioselective Functionalization Strategies Under Mild Conditions

The indole (B1671886) nucleus possesses multiple reactive sites, making the selective functionalization of substituted indoles a significant challenge. For this compound, the presence of the fluorine atoms and the aldehyde group further complicates its reactivity. Developing mild and highly selective methods for the functionalization of this molecule is a key area for future investigation.

A primary focus will be on the regioselective C-H functionalization of the indole core. The electron-withdrawing nature of the fluorine atoms will influence the electron density of both the pyrrole (B145914) and benzene (B151609) rings, potentially altering the typical reactivity patterns of indole. Research into directing groups that can orchestrate the selective functionalization of specific C-H bonds will be crucial. For instance, removable directing groups on the indole nitrogen could be employed to achieve selective modifications at the C2, C7, or other positions of the trifluorinated benzene ring.

Transition-metal catalysis, particularly with palladium, rhodium, and copper, will continue to play a pivotal role in developing these functionalization strategies. The challenge will be to achieve high chemo- and regioselectivity in the presence of the reactive aldehyde group. Mild reaction conditions that tolerate a wide range of functional groups will be essential for the late-stage functionalization of complex molecules derived from this compound.

Functionalization StrategyTarget PositionPotential Advantages and Challenges
Directed C-H Activation C2, C7, and other benzene ring positionsHigh regioselectivity; requires introduction and removal of directing group.
Transition-Metal Catalysis Various positionsBroad scope of transformations; catalyst poisoning and chemoselectivity can be challenging.
Photoredox Catalysis Radical functionalizationMild reaction conditions; control of regioselectivity can be difficult.
Organocatalysis Asymmetric functionalizationMetal-free conditions, enantioselective transformations; substrate scope may be limited.

Advancements in Predictive Computational Methods for Complex Fluorinated Organic Molecules

Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of complex molecules like this compound. Future advancements in computational methods will be instrumental in guiding the rational design of new synthetic routes and functionalization strategies.

Density Functional Theory (DFT) and ab initio calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of this trifluorinated indole. For example, these methods can be used to predict the relative acidities of the N-H and C-H bonds, the nucleophilicity of different positions on the indole ring, and the transition state energies for various reactions. This information can help chemists to anticipate the regioselectivity of a reaction and to design catalysts that favor a desired outcome.

Molecular dynamics (MD) simulations can be employed to study the conformational preferences and intermolecular interactions of this compound. This is particularly relevant for understanding its potential biological activity, as the conformation of a molecule often plays a critical role in its binding to a biological target.

Computational MethodPredicted PropertiesRelevance to this compound
Density Functional Theory (DFT) Electronic structure, bond energies, reaction pathways, spectroscopic properties (NMR, IR).Predicting reactivity, regioselectivity, and spectroscopic signatures.
Ab initio Methods High-accuracy electronic structure and energies.Benchmarking DFT results and providing precise energetic information.
Molecular Dynamics (MD) Conformational analysis, intermolecular interactions, solvation effects.Understanding solution-phase behavior and potential biological interactions.
Quantitative Structure-Activity Relationship (QSAR) Correlation of molecular descriptors with biological activity.Predicting potential therapeutic applications.

The integration of these computational methods will enable a more predictive and less empirical approach to the study of complex fluorinated organic molecules, accelerating the discovery of new materials and pharmaceuticals.

Exploration of Novel Catalytic Transformations Mediated by the Trifluoroindole Scaffold

The unique electronic properties conferred by the three fluorine atoms on the indole ring of this compound suggest that this scaffold could have interesting applications in catalysis. The electron-deficient nature of the benzene ring could modulate the properties of the indole nitrogen, making it a potentially useful ligand for transition metals or a component of novel organocatalysts.

Future research could explore the synthesis of chiral derivatives of this compound and their application as ligands in asymmetric catalysis. The electronic tuning provided by the fluorine atoms could lead to catalysts with enhanced activity and selectivity.

Furthermore, the indole scaffold itself can participate in catalytic cycles. The development of reactions where the trifluoroindole moiety acts as a transient directing group or a recyclable organocatalyst is a promising area of investigation. For example, the indole nitrogen could be involved in hydrogen bonding interactions to activate substrates in an enantioselective manner. The aldehyde functionality also provides a handle for further modification to create more complex catalytic systems.

Catalytic ApplicationPotential Role of the Trifluoroindole Scaffold
Ligand in Transition-Metal Catalysis Electronic and steric tuning of the metal center.
Organocatalysis Hydrogen bond donor/acceptor, chiral scaffold.
Photoredox Catalysis Photosensitizer or redox-active component.
Biocatalysis Mimicry Mimicking enzymatic active sites for selective transformations.

The exploration of the catalytic potential of the this compound scaffold opens up new avenues for the development of novel and efficient catalytic systems for a wide range of organic transformations.

Q & A

Q. What are the common synthetic routes for 4,5,6-trifluoro-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves fluorinated indole precursors and formylation at the 3-position. A Vilsmeier-Haack reaction (using POCl₃ and DMF) is often employed for introducing the aldehyde group. Key steps include:

Precursor Preparation : Start with 4,5,6-trifluoroindole, synthesized via cyclization of fluorinated aniline derivatives.

Formylation : React with DMF/POCl₃ under anhydrous conditions at 0–5°C, followed by quenching with aqueous base.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Optimization involves varying solvents (e.g., THF vs. DCM), temperature gradients, and catalyst ratios. Reaction progress is monitored via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Q. How is this compound characterized structurally and spectroscopically?

  • Methodological Answer :
  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for confirming fluorine positions (δ ~-110 to -130 ppm for aromatic fluorines). 1H^{1}\text{H} NMR shows the aldehyde proton at δ ~9.8–10.2 ppm.
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves fluorine positions and confirms planarity of the indole ring. Heavy atom effects from fluorine may require high-resolution data (e.g., <1.0 Å) to avoid overfitting .

Advanced Research Questions

Q. What challenges arise in achieving regioselective fluorination during synthesis, and how can they be addressed?

  • Methodological Answer : Regioselectivity is influenced by electronic and steric factors. For example:
  • Electronic Directing Groups : Introducing nitro or acetyl groups transiently can direct fluorination to specific positions.
  • Metal-Mediated Fluorination : Pd-catalyzed C–H activation with Selectfluor® enables controlled fluorination at electron-rich sites.
    Post-synthetic analysis via LC-MS or 19F^{19}\text{F} NMR helps identify byproducts (e.g., 5-fluoro vs. 6-fluoro isomers). Computational tools (DFT) predict transition states to optimize reaction pathways .

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Methodological Answer : Discrepancies often arise from varying purity levels or solvent interactions. A systematic approach includes:

Standardized Solubility Tests : Measure solubility in polar (DMSO, MeOH) and nonpolar (toluene) solvents at 25°C.

HPLC Purity Analysis : Use a C18 column (UV detection at 254 nm) to quantify impurities.

Reactivity Profiling : Compare aldehyde reactivity via Schiff base formation (e.g., with aniline derivatives) under controlled pH and temperature.
Cross-referencing data with structurally similar compounds (e.g., 5-nitro-1H-indole-3-carbaldehyde) provides context .

Q. What computational methods are suitable for predicting the biological activity or supramolecular interactions of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets.
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity using descriptors like Hammett constants or logP values.
  • Crystal Packing Analysis : Tools like Mercury (CCDC) predict stacking interactions influenced by fluorine’s van der Waals radius .

Methodological Notes

  • Crystallographic Refinement : For accurate fluorine positioning, use high-resolution data (≤0.8 Å) and SHELXL’s restraints for anisotropic displacement parameters .
  • Safety Protocols : Handle fluorinated aldehydes in a fume hood; PPE (gloves, goggles) is mandatory due to potential skin/eye irritation .

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